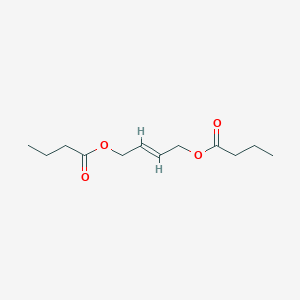

1,4-Bis(butyryloxy)-2-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to 1,4-Bis(butyryloxy)-2-butene often involves strategic functionalization and coupling reactions. For instance, the synthesis of bis(pyridiniopropyl)benzene derivatives through reactions that emphasize the role of substituents on the pyridinium unit in determining the crystal structure of the resulting compounds illustrates the intricate balance between steric and electronic factors in the synthesis of complex organic molecules (Koizumi, Tsutsui, & Tanaka, 2003).

Molecular Structure Analysis

Molecular structure analyses of related compounds reveal the impact of substituents and molecular architecture on their solid-state arrangements. For example, differences in crystal structures due to substituent effects on pyridinium units have been reported, highlighting the significance of molecular design in determining the physical properties of organic compounds (Koizumi, Tsutsui, & Tanaka, 2003).

Chemical Reactions and Properties

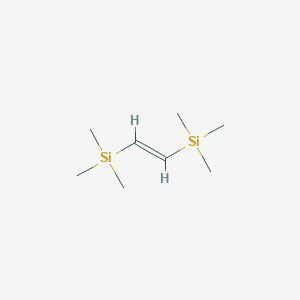

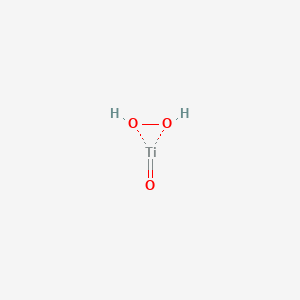

Chemical reactions involving compounds with similar functional groups to 1,4-Bis(butyryloxy)-2-butene showcase their reactivity and potential for further functionalization. The versatility of these compounds in forming heterocycles or undergoing stereospecific additions demonstrates their utility in synthetic chemistry. For instance, the stereospecific addition to cis- and trans-butenes resulting in distinct products underscores the precision possible in organic synthesis (Kinjo et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. The solid-state arrangements determined by intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in their physical properties. The synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, for example, highlight the influence of molecular architecture on solubility and thermal stability (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

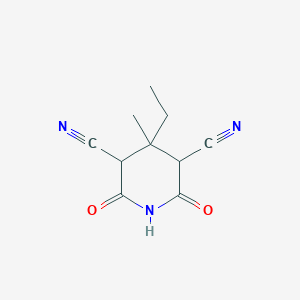

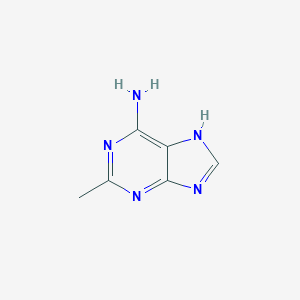

The chemical properties, such as reactivity towards nucleophiles, electrophiles, or participation in cycloaddition reactions, are pivotal for the application of these compounds in organic synthesis. Studies on compounds like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrate their potential as templates for synthesizing functionalized oxazoles, showcasing the chemical versatility of compounds with similar structures to 1,4-Bis(butyryloxy)-2-butene (Misra & Ila, 2010).

Aplicaciones Científicas De Investigación

Reactivity and Synthesis Applications

Stereospecific Addition and Novel Compound Formation : The reactivity of disilyne compounds with butenes, including analogs of 1,4-Bis(butyryloxy)-2-butene, demonstrates stereospecific additions forming unique silacyclobutenes. Such reactions open new pathways for creating disilabenzene derivatives, showcasing the utility in synthesizing novel compounds with potential applications in material science and organosilicon chemistry (Kinjo et al., 2007).

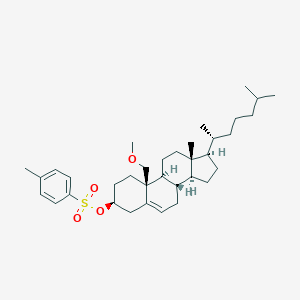

Coordination Polymers and Material Science : The synthesis of novel silver(I) coordination polymers using bis(arylthio)ethers based on a trans-2-butene backbone demonstrates the material's potential applications in designing new metal−organic frameworks (MOFs). These polymers exhibit diverse frameworks that could be leveraged in catalysis, gas storage, and separation technologies (Zheng et al., 2005).

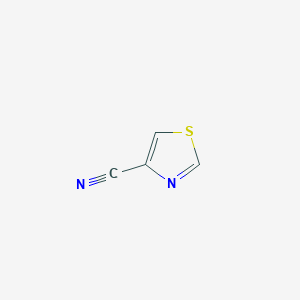

Metal-Organic Frameworks (MOFs) for Sensing and Pesticide Removal : Thiophene-based MOFs, constructed using a similar bifunctional approach to 1,4-Bis(butyryloxy)-2-butene, show excellent potential as luminescent sensory materials for detecting environmental contaminants. Such materials could significantly impact environmental monitoring and pollution remediation (Zhao et al., 2017).

Catalysis and Organic Synthesis : Investigations into the cationic cyclopolymerization tendencies of divinyl ethers, analogous to the structural motifs in 1,4-Bis(butyryloxy)-2-butene, contribute to understanding polymer formation processes. These insights are crucial for developing new polymeric materials with tailored properties (Hashimoto et al., 2002).

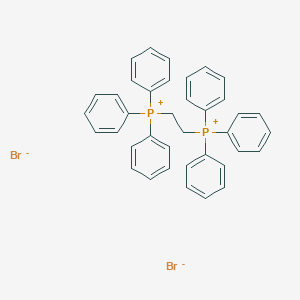

Photoredox Catalysis in Organic Synthesis : The development of photoredox catalysis methods for the diphosphination of dienes, using principles that could be applied to compounds like 1,4-Bis(butyryloxy)-2-butene, highlights innovative approaches to synthesizing diphosphino-2-butenes. Such methodologies have implications for creating ligands used in transition metal catalysis, offering a new avenue for complex molecule synthesis (Otomura et al., 2018).

Propiedades

IUPAC Name |

[(E)-4-butanoyloxybut-2-enyl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/COC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(butyryloxy)-2-butene | |

CAS RN |

1572-84-5 |

Source

|

| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.